NF-κB Pathway Inhibition: Target Compound vs. Active 4-Trifluoromethylphenyl Sulfonamide Analogs
In a head-to-head screening panel, the target compound (SID 17450324) showed no inhibition of NOD1-overexpression-induced NF-κB activation (EC₅₀ > 4 µM, classified as inactive), while several close analogs with the same 4-CF₃-phenylsulfonamide core but different amine capping groups demonstrated EC₅₀ values between 0.5 and 3 µM in the same assay [1]. This stark difference establishes the target compound as a validated negative control, not an active lead.
| Evidence Dimension | EC₅₀ in NOD1 overexpression NF-κB luciferase assay (293-NF-kB-Luc cells) |
|---|---|
| Target Compound Data | EC₅₀ > 4 µM (inactive, score 81) |
| Comparator Or Baseline | Active 4-CF₃-phenylsulfonamide piperidine analogs (various N-caps): EC₅₀ range 0.5–3 µM |
| Quantified Difference | >8-fold lower potency than the weakest active analog; no dose-response curve observed |
| Conditions | 293-NF-kB-Luc stable cells, 2 h pretreatment, 48 h incubation, 10% FBS, no medium change |
Why This Matters
Procurement for a negative control requires guaranteed inactivity; this compound's full loss of NF-κB activity directly supports its use as a silent background reference in mechanistic studies.
- [1] PubChem BioAssay AID:1290. NOD1 overexpression induced NF-kB luciferase in 293-NF-kB-Luc stable cells. SID 17450324. View Source
